2-Methylbenzoxazole

Catalog No.
S593126
CAS No.
95-21-6
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzoxazole

CAS Number

95-21-6

Product Name

2-Methylbenzoxazole

IUPAC Name

2-methyl-1,3-benzoxazole

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3

InChI Key

DQSHFKPKFISSNM-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2O1

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

2-methylbenzoxazole

Canonical SMILES

CC1=NC2=CC=CC=C2O1

Synthesis of Functional Molecules

  • Bis-styryl dyes

    2-Methylbenzoxazole has been used as a building block in the synthesis of bis-styryl dyes, which possess interesting photophysical properties and potential applications in organic electronics and nonlinear optics. Source: Sigma-Aldrich product page for 2-Methylbenzoxazole:

  • HIV-reverse transcriptase inhibitors

    Studies have explored the use of 2-methylbenzoxazole as a precursor in the synthesis of L-696,299, a compound exhibiting activity against the HIV-reverse transcriptase enzyme. Source: Sigma-Aldrich product page for 2-Methylbenzoxazole:

2-Methylbenzoxazole is found naturally in lemongrass (Cymbopogon citratus) []. It is synthesized in labs for various purposes due to its chemical versatility [, ].


Molecular Structure Analysis

The molecule consists of a six-membered benzene ring fused with a five-membered oxazole ring. A methyl group is attached at the second carbon position of the benzene ring (hence the prefix "2-methyl"). This structure grants the molecule aromaticity, contributing to its stability and unique chemical properties [].


Chemical Reactions Analysis

2-Methylbenzoxazole participates in various reactions:

  • Synthesis: One common method involves the condensation of o-aminophenol with acetaldehyde [].
o-Aminophenol + CH3CHO -> 2-Methylbenzoxazole + H2O
  • Formation of Bis-Styryl Dyes: 2-Methylbenzoxazole can react with aromatic aldehydes to form bis-styryl dyes, which have applications in coloring materials []. (Specific reaction details not readily available).
  • HIV-1 Reverse Transcriptase Inhibition: Studies suggest 2-Methylbenzoxazole can condense with specific aldehydes to create L-696,299, a compound that inhibits the HIV-1 reverse transcriptase enzyme []. (Specific reaction details not readily available).

Physical Description

Liquid
Yellowish liquid; Roast burnt aroma

XLogP3

2.2

Density

1.109-1.115

Melting Point

9.5 °C
9.5°C

UNII

Z0P021V3TI

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (67.42%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (68.18%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (31.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (68.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (68.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

95-21-6

Wikipedia

2-methyl-4,5-benzo-oxazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoxazole, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Oxazoles revisited: On the nature of binding of benzoxazole and 2-methylbenzoxazole with the zinc and palladium halides

Roderick C Jones, Maja W Chojnacka, J Wilson Quail, Michael G Gardiner, Andreas Decken, Brian F Yates, Robert A Gossage
PMID: 21210064   DOI: 10.1039/c0dt01266a

Abstract

A synthetic and structural (X-ray) investigation into the bonding modes of benzoxazole (box) and 2-methylbenzoxazole (Mebox) ligands with halide precursors of Zn and Pd has been undertaken to clarify earlier discrepancies concerning the nature of the bonding mode(s) of the two azoles. In four structurally characterised examples, all contain the title ligands in a κ(1)N bonding motif. Calculations at the density functional level (DFT) of theory (B3LYP) confirm the ground state stability of this class of coordination for several hypothetical Pd and Zn (gas phase) compounds. The attempt to obtain suitable crystalline material of PdCl(2)(box)(2) (i.e., 5) leads to substantial complex degradation. One minor product of this process has been identified (X-ray) as the diarylformamidinato complex C(26)H(22)N(4)O(4)Pd, presumably formed via a complex combination of the decomposition products of both free box and 5.


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